2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride

Description

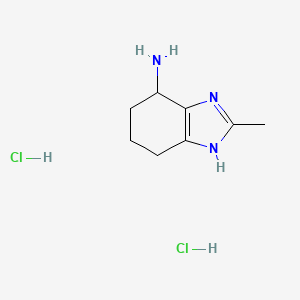

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine dihydrochloride is a bicyclic heterocyclic compound featuring a benzimidazole core fused with a partially saturated cyclohexane ring. The dihydrochloride salt enhances its solubility and stability, making it a versatile scaffold in medicinal chemistry. Its molecular formula is C₈H₁₅Cl₂N₃, with a molecular weight of 224.13 g/mol and a purity typically ≥95% .

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEOHYFQUQTFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCCC2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanogen bromide in acetonitrile solution and aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide can lead to the formation of substituted benzimidazoles .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is explored for its potential use in treating parasitic diseases and as an antihypertensive agent . Additionally, it has industrial applications in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert their effects by inhibiting specific enzymes or interfering with the replication of pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

4,5,6,7-Tetrahydro-1H-indazol-5-amine Dihydrochloride

- Structure : Features an indazole core (two adjacent nitrogen atoms) instead of benzimidazole.

- Molecular Formula : C₇H₁₃Cl₂N₃ (210.10 g/mol ) .

- Key Differences: Indazole lacks the fused benzene ring of benzimidazole, reducing aromaticity and electron density. The amine group at position 5 (vs.

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine Hydrochloride

- Structure : Methyl group at position 2 of the indazole ring.

- Molecular Formula: Not explicitly stated, but likely C₈H₁₄ClN₃ (hydrochloride salt) .

- Hydrochloride salt (vs. dihydrochloride) may reduce solubility compared to the target compound.

Substitution Pattern and Salt Forms

5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine Dihydrochloride

- Structure : Thiazole ring fused with an azepine ring.

- Molecular Formula: Not provided, but sulfur in the thiazole ring distinguishes it from nitrogen-rich benzimidazoles .

- Azepine’s seven-membered ring introduces conformational flexibility.

Benzimidazolamine Derivatives (e.g., Benzimidazol-2-amine)

Pharmacological and Physicochemical Properties

Solubility and Stability

- The dihydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability. In contrast, hydrochloride salts (e.g., 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride) may exhibit lower solubility .

- Thiazolo-azepine derivatives (e.g., ) are less studied but may exhibit unique pharmacokinetics due to sulfur’s lipophilicity .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine; dihydrochloride (CAS Number: 70590-60-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₈H₁₃Cl₂N₃

- Molecular Weight : 224.13 g/mol

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine; dihydrochloride

The biological activity of this compound is primarily mediated through its interaction with various biomolecules, influencing cellular signaling pathways and gene expression. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling.

- Gene Expression Regulation : Changes in gene expression can lead to the modulation of proteins essential for cell survival and function.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine. For instance:

- Cell Line Studies : The compound has shown promising results against various cancer cell lines, including colon cancer models. It exhibited significant inhibition of cell proliferation with IC50 values indicating effective potency .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon) | 0.64 |

| KMS-12 BM (Multiple Myeloma) | 0.64 |

Neuroprotective Effects

In neurobiological contexts, the compound has demonstrated the ability to modulate pathways associated with neurodegenerative diseases:

- Calcium Regulation : It has been reported to suppress intracellular calcium accumulation induced by excitotoxic agents like glutamate . This suggests a protective role against neuronal damage.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects which may be beneficial in treating inflammatory diseases:

- Cytokine Modulation : Studies indicate that it can alter the expression levels of pro-inflammatory cytokines, potentially reducing inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Study on Antitumor Activity : A recent publication evaluated the efficacy of the compound against HCT116 colon cancer cells and found significant inhibition of tumor growth in vivo .

- Neuroprotection in Alzheimer's Models : Research demonstrated that treatment with the compound reduced amyloid-beta levels in neuronal models associated with Alzheimer's disease .

- Anti-inflammatory Responses : In a model of chronic inflammation, the compound was shown to significantly reduce markers of inflammation compared to untreated controls .

Q & A

Basic: What are the optimized synthetic routes for 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine dihydrochloride, and how can reaction yields be improved?

Methodological Answer:

A common approach involves refluxing intermediates in polar aprotic solvents like DMSO, followed by crystallization. For example, a 65% yield was achieved via 18-hour reflux of 2,4-dichlorophenoxyacetic acid hydrazide in DMSO, followed by ice-water quenching and ethanol-water crystallization . To improve yields:

- Catalyst Optimization: Trimethylamine hydrochloride has been used as a catalyst in analogous benzimidazole syntheses to enhance cyclization efficiency .

- Solvent Selection: Substituting DMSO with dimethylacetamide (DMA) or ionic liquids may reduce reaction times.

- Temperature Control: Stepwise temperature gradients during reflux can minimize side reactions.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves the compound’s stereochemistry and hydrogen-bonding networks. For example, SC-XRD data (R factor = 0.042) confirmed the planar structure of a related benzothiadiazol-4-amine analog .

- NMR Spectroscopy: H and C NMR can identify proton environments and confirm the tetrahydrobenzimidazole core.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and chloride counterion presence.

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis: Establish EC/IC curves across multiple cell lines or microbial strains to differentiate selective activity from non-specific toxicity.

- Assay Standardization: Use USP reference standards (e.g., controlled purity batches) to minimize variability in biological testing .

- Mechanistic Profiling: Pair phenotypic assays with target-based studies (e.g., enzyme inhibition assays) to isolate the compound’s primary mode of action .

Advanced: What computational strategies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as demonstrated in hydrogen-bonding analyses of acyl hydrazides .

- Molecular Dynamics (MD): Simulate ligand-protein binding kinetics using software like GROMACS, focusing on the tetrahydrobenzimidazole scaffold’s flexibility.

- QSAR Modeling: Corrogate substituent effects (e.g., methyl group position) with activity data to guide analog design.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Containment: Use fume hoods and closed systems during synthesis to avoid inhalation of hydrochloride salts.

- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles, as recommended in USP safety guidelines for structurally related amines .

- Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional hazardous waste policies.

Advanced: How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace the tetrahydro ring with a fully aromatic benzimidazole to assess conformational rigidity effects .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 2-methyl position to probe electronic effects on bioactivity.

- Salt Forms: Compare dihydrochloride with other salts (e.g., sulfate, mesylate) to optimize solubility and bioavailability.

Basic: What are the key challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and water-acetonitrile gradient for high-purity isolation.

- Recrystallization: Optimize solvent pairs (e.g., ethanol-water) to remove polar impurities, as described in analogous hydrazide purifications .

- Counterion Exchange: Dialysis or ion-exchange resins can replace residual chloride ions if required.

Advanced: How should researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/basic conditions, followed by LC-MS monitoring.

- Long-Term Stability: Store samples in amber vials under inert gas (N) and assess degradation via periodic NMR or TLC over 6–12 months.

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life based on accelerated stability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.